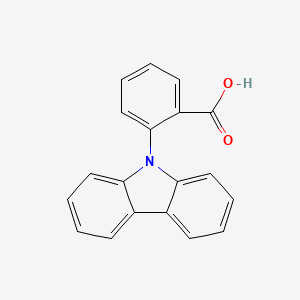
2-(9h-Carbazol-9-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9H-Carbazol-9-yl)benzoic acid: is an organic compound that belongs to the class of carbazole derivatives. Carbazole is a nitrogen-containing aromatic heterocycle known for its excellent optoelectronic properties, high charge carrier mobility, and good environmental stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Carbazol-9-yl)benzoic acid typically involves organic synthesis routes that include a series of reactions. One common method involves the reaction of carbazole with a suitable benzoic acid derivative under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(9H-Carbazol-9-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the aromatic rings .
Applications De Recherche Scientifique
2-(9H-Carbazol-9-yl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Mécanisme D'action
The mechanism of action of 2-(9H-Carbazol-9-yl)benzoic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to donate or accept electrons, making it useful in electronic applications. In biological systems, it may interact with proteins, enzymes, or nucleic acids, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(9H-Carbazol-9-yl)benzoic acid include:
- 4-(9H-Carbazol-9-yl)benzoic acid
- 2-(9H-Carbazol-9-yl)ethyl acrylate
- 2-(9H-Carbazol-9-yl)phenylboronic acid
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which combines the carbazole moiety with a benzoic acid group. This unique combination imparts distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and materials science .
Propriétés
Numéro CAS |
6286-88-0 |
|---|---|
Formule moléculaire |
C19H13NO2 |
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
2-carbazol-9-ylbenzoic acid |
InChI |
InChI=1S/C19H13NO2/c21-19(22)15-9-3-6-12-18(15)20-16-10-4-1-7-13(16)14-8-2-5-11-17(14)20/h1-12H,(H,21,22) |
Clé InChI |
ADKWBMCELSRNFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=C4C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-2-ol](/img/structure/B12098938.png)


![[4-[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,5-dihydroxy-6-sulfooxycyclohexyl] 2-amino-3-hydroxypropanoate](/img/structure/B12098954.png)

![5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12098961.png)








